![molecular formula C11H14N4O3S2 B1419319 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide CAS No. 1199215-77-4](/img/structure/B1419319.png)

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide

Descripción general

Descripción

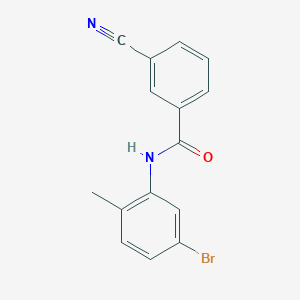

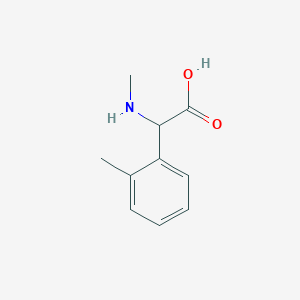

“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide” is a compound that contains a thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains an amine group, a sulfonamide group, and a methoxy group .

Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves the formation of a thiadiazole ring and the attachment of the sulfonamide and methoxy groups .Molecular Structure Analysis

The molecular structure of the compound includes a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains an amine group (-NH2), a sulfonamide group (-SO2NH2), and a methoxy group (-OCH3) .Chemical Reactions Analysis

The compound has been evaluated for its urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound’s inhibitory activity against urease has been proven to be high, with an IC50 value of 2.85-5.83 µM .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include a melting point of 194-196°C . The compound’s molecular weight is 326.39 .Aplicaciones Científicas De Investigación

Photodynamic Therapy and Fluorescence Properties

The research by Pişkin, Canpolat, and Öztürk (2020) demonstrates the use of benzenesulfonamide derivatives in photodynamic therapy. They synthesized zinc phthalocyanine substituted with benzenesulfonamide groups, showing potential as Type II photosensitizers for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Tautomerism in Crystal Structures

Li, Bond, Johansson, and van de Streek (2014) investigated the crystal structure of a similar compound, revealing insights into tautomerism, which is critical for understanding molecular interactions and stability (Li, Bond, Johansson, & van de Streek, 2014).

Antimicrobial Activity

Vinusha, Shivaprasad, Chandan, and Begum (2015) synthesized Schiff bases from imino-4-methoxyphenol thiazole derivatives and found them to exhibit moderate antimicrobial activity against certain bacteria and fungi (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Anticancer Potential

Tsai et al. (2016) reported that aminothiazole-paeonol derivatives, including those with a methoxybenzenesulfonamide group, showed high anticancer potential against various cancer cell lines, indicating their potential as anticancer agents (Tsai et al., 2016).

Cytotoxic Agents

Almasirad et al. (2016) designed and synthesized 1,3,4-thiadiazole derivatives as cytotoxic agents, showing promising results against human tumor cell lines (Almasirad et al., 2016).

ADMET Studies and Anticancer Activity

Karakuş et al. (2018) synthesized benzenesulfonamide derivatives and evaluated their anticancer activity, demonstrating significant potential against human cancer cell lines (Karakuş et al., 2018).

Anticonvulsant Applications

Sych et al. (2018) developed quality control methods for anticonvulsant substances derived from 1,3,4-thiadiazole, indicating the utility of these compounds in epilepsy treatment (Sych et al., 2018).

Safety And Hazards

Direcciones Futuras

The compound shows promising urease inhibitory activity and could be a potential candidate for further evaluation . Its high activity against the urease enzyme suggests that it could be used in the treatment of infections caused by Helicobacter pylori, a bacterium that relies on urease for survival .

Propiedades

IUPAC Name |

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S2/c1-18-8-2-4-9(5-3-8)20(16,17)13-7-6-10-14-15-11(12)19-10/h2-5,13H,6-7H2,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAVPGJJTHVQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methoxybenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Oxopentyl)oxy]benzamide](/img/structure/B1419236.png)

![Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1419239.png)

![N-(propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide hydrochloride](/img/structure/B1419240.png)

![3-[1-(Methylamino)ethyl]benzonitrile](/img/structure/B1419242.png)

![1-[4-(Phenylamino)piperidin-1-yl]ethan-1-one](/img/structure/B1419243.png)

![3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile](/img/structure/B1419258.png)